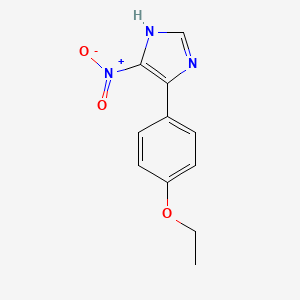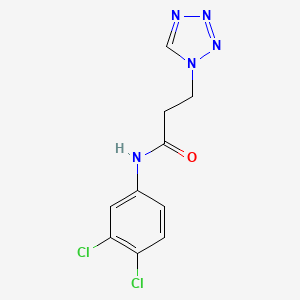
4-(4-ethoxyphenyl)-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxyphenyl)-5-nitro-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a member of the imidazole family and has been found to exhibit various biological activities that make it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting the activity of various enzymes and proteins involved in cancer cell growth and proliferation. This compound has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole are diverse and complex. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole in lab experiments is its potent biological activity. This compound exhibits potent anti-cancer, antibacterial, and antifungal activity, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in clinical settings.
Orientations Futures
There are several future directions for research on 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole. One of the most promising directions is the development of this compound as a novel anti-cancer drug. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, making it a promising candidate for drug development. Another future direction is the investigation of the potential applications of this compound in the treatment of bacterial and fungal infections. Studies have shown that this compound exhibits potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics and antifungal agents. Overall, the future directions for research on 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole are diverse and promising, and further studies are needed to fully understand the potential applications of this compound in medicine.
Méthodes De Synthèse
The synthesis of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole involves the reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate to form ethyl 4-nitrophenylacrylate. The resulting compound is then reacted with ammonium acetate and potassium carbonate to form 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole. This synthesis method has been reported in various research studies and has been found to be efficient in producing high yields of the compound.
Applications De Recherche Scientifique
The scientific research applications of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole are diverse and promising. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole exhibits potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Apart from cancer research, 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole has also been investigated for its potential applications in the treatment of bacterial and fungal infections. Studies have shown that this compound exhibits potent antibacterial and antifungal activity against various strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Propriétés
IUPAC Name |
4-(4-ethoxyphenyl)-5-nitro-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-9-5-3-8(4-6-9)10-11(14(15)16)13-7-12-10/h3-7H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZWQJYPVMMEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(NC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818336 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6116617.png)
![1-(2-methylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6116625.png)
![5-[(isopropyl{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6116626.png)
![(3-isopropoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6116632.png)
![N-({1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B6116637.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-methoxy-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6116638.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6116645.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B6116661.png)
![2-amino-N-[1-(cyclohexylmethyl)-3-piperidinyl]isonicotinamide](/img/structure/B6116663.png)


![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6116684.png)
![N-[2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6116705.png)
![N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6116721.png)